3-(4-chloro-3-fluorophenyl)morpholine
Description
3-(4-Chloro-3-fluorophenyl)morpholine is a halogenated morpholine derivative characterized by a morpholine ring substituted with a 4-chloro-3-fluorophenyl group at the 3-position. Morpholine-based compounds are widely explored in medicinal and agrochemical research due to their versatility as building blocks and bioactivity-modifying properties .
Properties
CAS No. |
1270530-71-6 |
|---|---|
Molecular Formula |
C10H11ClFNO |
Molecular Weight |
215.65 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H11ClFNO/c11-8-2-1-7(5-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2 |
InChI Key |
MFDLRMFCVKVVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=C(C=C2)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)morpholine typically involves the reaction of 4-chloro-3-fluoroaniline with morpholine. The reaction is carried out under controlled conditions, often using a solvent such as isopropanol. The process involves heating the reactants to reflux to achieve a clear solution, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(4-chloro-3-fluorophenyl)morpholine may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-fluorophenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted morpholine derivatives, while oxidation and reduction can modify the functional groups on the morpholine ring.
Scientific Research Applications
3-(4-chloro-3-fluorophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
3-(4-Chlorophenyl)morpholine Hydrochloride
- CAS: 1170797-92-8; Formula: C₁₀H₁₃Cl₂NO.
- Properties : Molecular weight = 234.12 g/mol; Safety includes precautionary codes (P261, P264, etc.) for handling .
- Key Difference : The absence of fluorine reduces electronegativity and may alter solubility and receptor interactions compared to the fluoro-chloro analog.
(R/S)-3-(4-Fluorophenyl)morpholine Hydrochloride
- Structure : 4-Fluorophenyl substitution; enantiomers available.
- CAS : 1391469-10-5 (R), 1822454-85-2 (S).
- Properties : Molecular weight = 217.68 g/mol; Similarity score = 0.76 (vs. target compound) .
3-(4-Methoxyphenyl)morpholine Hydrochloride
- Structure : Methoxy group replaces halogens.
- CAS: 1171560-33-0; Formula: C₁₁H₁₆ClNO₂.
- Properties : Molecular weight = 229.7 g/mol; Storage: Sealed, room temperature .
- Key Difference : Methoxy’s electron-donating nature contrasts with halogenated analogs, impacting logP (predicted lower lipophilicity) and metabolic stability.
(3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine
Functional Group Variations
Dimethomorph
- Structure : 4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
- CAS: 110488-70-5; Formula: C₂₁H₂₂ClNO₄.
- Properties : Molecular weight = 387.9 g/mol; Used as a fungicide with acryloyl linker .
- Key Difference : The acryloyl group introduces conjugation, altering electronic properties and biological activity (e.g., antifungal action).
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Physicochemical Properties Comparison
Notes:
- Halogenation (Cl/F) increases molecular weight and lipophilicity (higher logP) compared to non-halogenated analogs.
- Fluorine’s electronegativity may enhance metabolic stability but reduce solubility.
Biological Activity
3-(4-chloro-3-fluorophenyl)morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's substitution pattern, particularly the presence of chlorine and fluorine atoms on the phenyl ring, can significantly influence its chemical reactivity and biological interactions.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 1270530-71-6 |
| Molecular Formula | C10H11ClFNO |
| Molecular Weight | 215.65 g/mol |
| IUPAC Name | 3-(4-chloro-3-fluorophenyl)morpholine |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that 3-(4-chloro-3-fluorophenyl)morpholine exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include:
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.
- Neurological Effects : It may also have implications in treating neurological disorders, acting on neurotransmitter systems.
The biological activity of 3-(4-chloro-3-fluorophenyl)morpholine is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in cellular signaling pathways.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling cascades.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
-
Anticancer Studies :
- A study demonstrated that derivatives similar to 3-(4-chloro-3-fluorophenyl)morpholine showed significant cytotoxicity against multiple cancer cell lines, including HepG2 and A549, with IC50 values ranging from 5 to 10 µM .
- Another report indicated that modifications to the phenyl ring could enhance the compound's binding affinity to target proteins involved in tumorigenesis .
-
Neuropharmacological Research :
- Investigations into the neuropharmacological effects revealed that compounds with similar morpholine structures could modulate neurotransmitter release, suggesting potential applications in treating depression and anxiety disorders.
Comparative Analysis
To understand the unique properties of 3-(4-chloro-3-fluorophenyl)morpholine, it is useful to compare it with structurally similar compounds:
| Compound | Anticancer Activity (IC50) | Neurological Activity | Notes |
|---|---|---|---|
| 3-(4-chloro-3-fluorophenyl)morpholine | 5–10 µM | Moderate | Unique substitution pattern |
| 3-(3-chloro-4-fluorophenyl)morpholine | 10–15 µM | Low | Different substitution pattern |
| 4-(3-chloro-4-fluorophenyl)morpholine | 8–12 µM | High | Increased receptor interaction |
Q & A
Q. What are the established synthetic routes for 3-(4-chloro-3-fluorophenyl)morpholine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of halogenated morpholine derivatives typically involves nucleophilic substitution or ring-closing reactions. For example:
- Route 1 : Reacting 4-chloro-3-fluoroaniline with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring via nucleophilic attack .
- Route 2 : Acylation of intermediates like methyl 3-(4-chloro-3-fluorophenyl)propanoate with acyl chlorides, followed by cyclization .
Q. Optimization Strategies :
- Catalyst Selection : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
- Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and byproduct formation.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product with >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-(4-chloro-3-fluorophenyl)morpholine?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- The morpholine ring protons resonate at δ 3.6–3.8 ppm (N–CH2) and δ 2.4–2.6 ppm (O–CH2).
- Aromatic protons from the 4-chloro-3-fluorophenyl group appear as a doublet of doublets (δ 7.2–7.5 ppm) due to <sup>3</sup>JH-F coupling .
- IR : Stretching vibrations at ~1,100 cm<sup>−1</sup> (C–O–C) and ~1,250 cm<sup>−1</sup> (C–F) confirm functional groups .
- HRMS : Exact mass calculation for C10H10ClFNO ([M+H]<sup>+</sup>): 230.0481; deviations >5 ppm indicate impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving 3-(4-chloro-3-fluorophenyl)morpholine?
Methodological Answer:
Q. What strategies resolve contradictions in crystallographic data for halogenated morpholine derivatives?
Methodological Answer:
Q. How do substituent effects (Cl/F) influence the biological activity of 3-(4-chloro-3-fluorophenyl)morpholine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Chlorine increases logP by ~0.5 units, enhancing membrane permeability.
- Hydrogen Bonding : Fluorine acts as a hydrogen-bond acceptor, improving target binding (e.g., IC50 reduced by 40% in kinase assays) .
- Experimental Validation :
- Synthesize analogs (e.g., 3-(4-chlorophenyl)morpholine) and compare EC50 values in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
